N'-Nitrosoanabasine
Overview
Description
Synthesis Analysis
NAB and related compounds like N-nitroso- and N-nitraminotetrazoles are synthesized from corresponding aminotetrazoles either directly by nitration or by dehydration of their nitrates. The process yields compounds with significant yields and has been characterized through various spectroscopic methods, including IR, Raman, NMR, mass spectrometry, and elemental analysis. The detailed molecular structures of these compounds have been determined through single-crystal X-ray diffraction (Karaghiosoff et al., 2006).
Molecular Structure Analysis
The molecular structure of NAB and its analogs has been extensively analyzed through single-crystal X-ray diffraction, revealing detailed insights into their solid-state structures. These studies provide a comprehensive understanding of the structure and bonding, including discussions on N,N rotational barriers and the theoretical basis of these observations through computational methods (Karaghiosoff et al., 2006).
Chemical Reactions and Properties
NAB undergoes various chemical reactions, including interactions with peroxytrifluoroacetic acid to yield nitramines. These reactions are part of broader studies that explore the reactivity and transformation pathways of nitrosamine compounds in synthetic and environmental contexts. The physicochemical properties of these compounds, such as detonation velocity and heat of formation, have been evaluated, indicating their potential application in different fields (Karaghiosoff et al., 2006).
Scientific Research Applications
Boyland, E., Roe, F., & Gorrod, J. (1964). They found that Nitrosoanabasine, possibly present in tobacco smoke, can induce benign and malignant tumors in rats when administered in their drinking water (Boyland, Roe, & Gorrod, 1964).
Bartsch, H., & Montesano, R. (1984). This study discussed the role of N-nitroso compounds (NOCs), including N'-Nitrosoanabasine, in carcinogenesis. They focused on tumor formation in various animal species and genetic effects (Bartsch & Montesano, 1984).
Hoffmann, D., Raineri, R., Hecht, S., Maronpot, R., & Wynder, E. (1975). They found a correlation between N'-Nitrosonornicotine (NNN) and N'-Nitrosoanabasine in chewing tobacco and cancer of the oral cavity and esophagus in humans (Hoffmann et al., 1975).
Hilfrich, J., Hecht, S., & Hoffmann, D. (1977). This study showed that N'-Nitrosonornicotine (NNN) is a moderately active tumorigenic agent in the upper respiratory tract of Syrian hamsters, while N'-Nitrosoanabasine (NAB) is inactive (Hilfrich, Hecht, & Hoffmann, 1977).
Cai, B., Ji, H., Fannin, F., & Bush, L. (2016). They indicated that the direct formation of N'-Nitrosonornicotine from nicotine is negligible in air-cured tobacco, suggesting a priority for the reduction of specific compounds to decrease N'-Nitrosoanabasine presence (Cai, Ji, Fannin, & Bush, 2016).
Amin, S., Desai, D., Hecht, S., & Hoffmann, D. (1996). This research identified N'-Nitrosoanabasine as a strong carcinogen found in tobacco smoke, ranking its potency in comparison to other similar compounds (Amin, Desai, Hecht, & Hoffmann, 1996).
Tricker, A., Ditrich, C., & Preussmann, R. (1991). They reported that N-nitrosoanabasine is found at significant levels in cigarette tobacco and mainstream smoke (Tricker, Ditrich, & Preussmann, 1991).
Future Directions
N’-Nitrosoanabasine is a tobacco-specific nitrosamine (TSNA). TSNAs are an important group of carcinogens found in tobacco and tobacco smoke. The levels of TSNAs in the human environment are a subject of ongoing research. These data can inform future tobacco product and human exposure evaluations and related regulatory activities .
properties
IUPAC Name |
3-(1-nitrosopiperidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPVKMROLGXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021019 | |
Record name | Nitrosoanabasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Nitrosoanabasine | |
CAS RN |
37620-20-5, 84237-39-8, 1133-64-8 | |
Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37620-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosoanabasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosoanabasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSOANABASINE, (RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N'-nitrosoanabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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